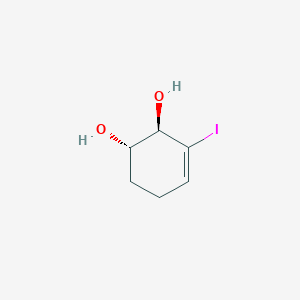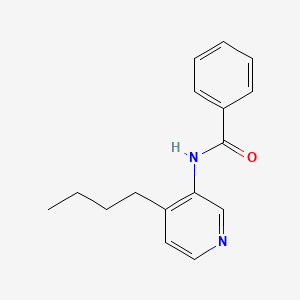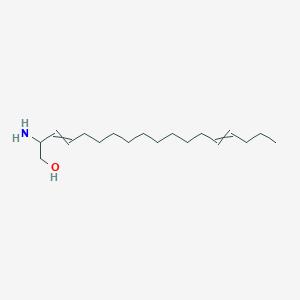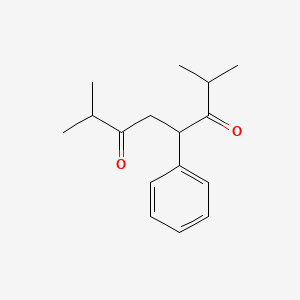
2,7-Dimethyl-4-phenyloctane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-4-phenyloctane-3,6-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-phenyloctane-3,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a diketone precursor with a phenyl-substituted alkyl halide under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-4-phenyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-4-phenyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-4-phenyloctane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-4-phenyloctane-3,6-dione: Similar structure but different substitution pattern.
2,7-Dimethyl-4-phenylhexane-3,6-dione: Shorter carbon chain.
2,7-Dimethyl-4-phenylheptane-3,6-dione: Intermediate carbon chain length.
Eigenschaften
CAS-Nummer |
583887-41-6 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
2,7-dimethyl-4-phenyloctane-3,6-dione |
InChI |
InChI=1S/C16H22O2/c1-11(2)15(17)10-14(16(18)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChI-Schlüssel |
LUOHSQPCKZUFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)

![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
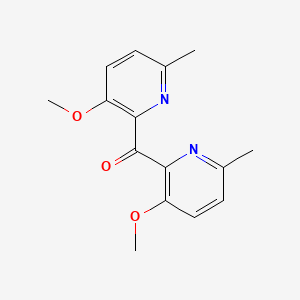
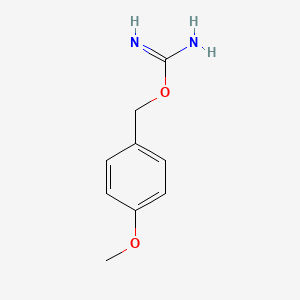
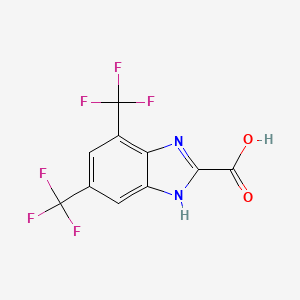
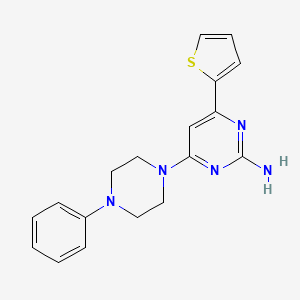

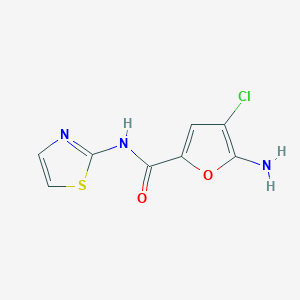
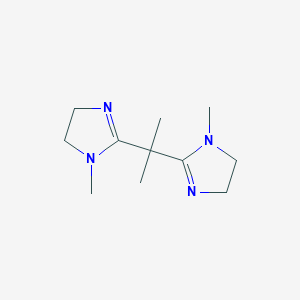
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
